2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
The synthesis of these compounds involves a series of chemical reactions . An expeditious synthesis was optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found to be using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 h for classic conventional heating .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C22H17BrN2O2S . It has a molecular weight of 453.361 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been optimized for efficiency . The use of different solvents, catalysts, and microwave irradiation has been explored to improve the synthesis process .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Compounds with similar structures have been synthesized and evaluated for their biological activities, including antimicrobial properties. For example, the synthesis of pyrimidine derivatives and their subsequent evaluation for antimicrobial activities highlight the potential pharmaceutical applications of such compounds (Al-Haiza, Mostafa, & El-kady, 2003). Similarly, compounds like 5-(P-tolyl)-2-[(3-bromo-4-methoxy benzylidene) hydrazino]-thiazole have been prepared, demonstrating the versatility of bromobenzylthio and pyrimidine components in synthesizing nitrogen heterocycles with potential antimicrobial activity (Sherif, 2014).
Antiviral and Antitumor Activity
Research into pyrimidine derivatives extends into antiviral and antitumor applications. Compounds such as 6-azacadeguomycin and various trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides have been synthesized and tested for their biological activity, including antiviral and antitumor effects (Petrie et al., 1985). Another study focused on 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones for their anti-HIV-1 activity, highlighting the potential of pyrimidine derivatives in treating viral infections (Novikov et al., 2004).
Structural and Chemical Properties
The synthesis and characterization of pyrimidine derivatives, including their crystal structures, DFT studies, and evaluation of biological activities, are crucial for understanding their potential applications. For instance, the synthesis and X-ray crystal studies of new fluorinated coumarin–pyrimidine hybrids have been conducted, demonstrating potent anticancer activity and providing insights into their interaction with biological targets (Hosamani et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity against mycobacterium tuberculosis .
Mode of Action
It is known that many antimycobacterial agents work by inhibiting the synthesis of essential components of the bacterial cell wall, disrupting protein synthesis, or interfering with bacterial dna replication .
Biochemical Pathways
Given its potential antimycobacterial activity, it may interfere with the pathways involved in cell wall synthesis, protein synthesis, or dna replication in mycobacterium tuberculosis .
Result of Action
If it does exhibit antimycobacterial activity, it could potentially inhibit the growth of mycobacterium tuberculosis, leading to a decrease in the severity of tuberculosis infections .
Eigenschaften
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3OS/c1-17-8-5-6-13-22(17)30-25(31)24-23(21(15-28-24)19-10-3-2-4-11-19)29-26(30)32-16-18-9-7-12-20(27)14-18/h2-15,28H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPOPTBJFQZKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.